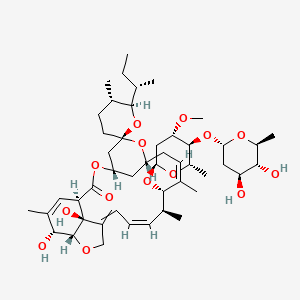
2,4-Dichloro-N-neopentylaniline
Vue d'ensemble
Description
2,4-Dichloro-N-neopentylaniline is a chemical compound with the molecular formula C11H15Cl2N and a molecular weight of 232.15 . It’s used for research purposes .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-N-neopentylaniline is 1S/C11H15Cl2N/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6,14H,7H2,1-3H3 .Applications De Recherche Scientifique
Environmental Toxicology and Remediation
- Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound closely related to 2,4-Dichloro-N-neopentylaniline, highlight its widespread use as a herbicide and the consequent environmental impact. Research has focused on the toxicological effects of 2,4-D, including its potential for causing oxidative stress, DNA damage, and disruptions in endocrine functioning in non-target organisms. This body of work underscores the importance of monitoring and mitigating the environmental presence of such herbicides (Zuanazzi et al., 2020).
Chemical Synthesis and Material Science
- The synthesis and structural characterization of compounds related to 2,4-Dichloro-N-neopentylaniline have been explored, with studies detailing methodologies for creating complex molecules for various applications, including catalysis and material science. For instance, research on benzazaphospholine-2-carboxylic acids showcases the synthetic versatility of phosphanyl amino acids, highlighting the broader relevance of chlorinated aniline derivatives in developing new materials and catalysts (Ghalib et al., 2014).
Pharmacology and Biochemical Research
- While excluding direct references to drug use and dosage, it's worth noting that the mechanistic understanding of compounds like 2,4-Dichloro-N-neopentylaniline can inform pharmacological research. Investigations into the mode of action of related herbicides (e.g., 2,4-D) at the molecular level provide valuable insights into receptor-ligand interactions, biochemical pathways, and potential therapeutic targets for various diseases. This research avenue emphasizes the importance of detailed molecular studies for the advancement of medical science and pharmacology (Song, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dichloro-N-(2,2-dimethylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6,14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSBLRANSRQOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-neopentylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437491.png)
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)


amine](/img/structure/B1437495.png)


